molecular formula C19H22BrN5O B1649291 3-Dechloro-3-bromo trazodone CAS No. 1263358-13-9

3-Dechloro-3-bromo trazodone

Cat. No.: B1649291
CAS No.: 1263358-13-9
M. Wt: 416.3
InChI Key: HNSTYKJQMWGCRU-UHFFFAOYSA-N
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Description

3-Dechloro-3-bromo trazodone is a derivative of trazodone, a well-known antidepressant. Trazodone is primarily used to treat major depressive disorder and is known for its ability to improve sleep quality and reduce anxiety. The modification of trazodone by replacing a chlorine atom with a bromine atom results in this compound, which may exhibit unique pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Dechloro-3-bromo trazodone involves the bromination of trazodone. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 3-Dechloro-3-bromo trazodone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

3-Dechloro-3-bromo trazodone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Dechloro-3-bromo trazodone is similar to that of trazodone. It primarily acts as a serotonin receptor antagonist and reuptake inhibitor. The compound binds to serotonin receptors, blocking their activity, and inhibits the reuptake of serotonin, increasing its availability in the synaptic cleft. This dual action helps alleviate symptoms of depression and anxiety .

Molecular Targets and Pathways:

Comparison with Similar Compounds

3-Dechloro-3-bromo trazodone can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to the presence of the bromine atom, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar drugs .

Properties

IUPAC Name

2-[3-[4-(3-bromophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN5O/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25/h1-3,5-7,9,15H,4,8,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSTYKJQMWGCRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263358-13-9
Record name 3-Dechloro-3-bromo trazodone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263358139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-DECHLORO-3-BROMO TRAZODONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5862R5WA2P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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